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  • Product: 8-Bromo-2,2-dimethylchroman-4-one
  • CAS: 1342220-95-4

Core Science & Biosynthesis

Foundational

Mechanism and Synthesis of 8-Bromo-2,2-dimethylchroman-4-one Derivatives: An In-Depth Technical Guide

Executive Summary 8-Bromo-2,2-dimethylchroman-4-one is a highly privileged bicyclic scaffold utilized extensively in medicinal chemistry, most notably as a critical intermediate in the synthesis of retinoic acid receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-2,2-dimethylchroman-4-one is a highly privileged bicyclic scaffold utilized extensively in medicinal chemistry, most notably as a critical intermediate in the synthesis of retinoic acid receptor alpha (RARα) selective antagonists for non-hormonal male contraception[1]. This technical guide delineates the organocatalytic synthesis of this pharmacophore via the Kabbe condensation, providing an in-depth mechanistic analysis and a self-validating experimental protocol designed for scalability and high fidelity.

Pharmacological Relevance & Retrosynthetic Strategy

Chroman-4-ones (2,3-dihydro-4H-1-benzopyran-4-ones) are ubiquitous in natural products and synthetic therapeutics[2]. The installation of a bromine atom at the C8 position provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), which are essential for elaborating the antagonist pocket in RARα inhibitors[1].

Retrosynthetically, the 2,2-dimethylchroman-4-one core is most efficiently constructed via a tandem aldol/oxa-Michael addition—commonly referred to as the Kabbe condensation[3]. By reacting 1-(3-bromo-2-hydroxyphenyl)ethan-1-one with acetone in the presence of a secondary amine catalyst (pyrrolidine), the pyranone ring is assembled in a single, highly atom-economical operation.

Mechanistic Causality: The Organocatalytic Pathway

The modern Kabbe condensation operates via a bifunctional organocatalytic mechanism. The use of pyrrolidine, often paired with a Brønsted acid like butyric acid, circumvents the harsh reflux conditions of classical methods[3][4].

The causality of the reaction steps is as follows:

  • Step 1: Enamine Formation. Pyrrolidine condenses with acetone to form a nucleophilic enamine. This step is critical because the enamine is significantly more basic (pKa ≈ 8.84) and nucleophilic than the parent ketone[3].

  • Step 2: Enolate Generation. The enamine deprotonates the alpha-methyl group of 1-(3-bromo-2-hydroxyphenyl)ethan-1-one, generating an enolate and a complementary iminium species[3].

  • Step 3: C-C Bond Formation (Aldol Addition). The enolate attacks the electrophilic iminium carbon, forming a pyrrolidine-substituted intermediate.

  • Step 4: Dehydration. Elimination of pyrrolidine yields an α,β-unsaturated ketone (enone) intermediate. The expulsion of the catalyst drives the reaction forward.

  • Step 5: Intramolecular Oxa-Michael Addition. The adjacent phenolic hydroxyl group, activated by the basic reaction medium, undergoes a rapid 6-exo-trig cyclization into the enone, closing the pyran ring to yield 8-bromo-2,2-dimethylchroman-4-one[3].

Mechanism N1 Acetone + Pyrrolidine N2 Enamine / Iminium Intermediate N1->N2 Condensation (-H2O) N3 1-(3-Bromo-2-hydroxyphenyl)ethan-1-one (Deprotonation to Enolate) N2->N3 Acid/Base Equilibration N4 C-C Bond Formation (Aldol-Type Adduct) N3->N4 Nucleophilic Attack N5 Dehydration (Enone Formation) N4->N5 Elimination (-Pyrrolidine) N6 Intramolecular Oxa-Michael Addition (Ring Closure) N5->N6 Phenolic OH Attack N7 8-Bromo-2,2-dimethylchroman-4-one (Target Product) N6->N7 Proton Transfer

Organocatalytic Kabbe condensation mechanism for 8-bromo-2,2-dimethylchroman-4-one.

Quantitative Data: Reaction Optimization

The choice of catalyst and solvent profoundly impacts the yield and scalability of chromanone synthesis. Table 1 summarizes the optimization landscape based on established literature parameters[1][3][4].

Table 1: Optimization of 2,2-Dimethylchroman-4-one Synthesis

Reaction ConditionCatalyst SystemSolventTempTimeAvg. Yield (%)
Classical KabbePyrrolidine (1.5 equiv)TolueneReflux12-24 h45-60%
RAR Antagonist RoutePyrrolidine (1.57 equiv)Neat / Acetone50 °C8-12 h82%
Modern OrganocatalyticPyrrolidine (0.5 eq) + Butyric Acid (0.5 eq)DMSO25 °C1.5-6 h>90%

Note: The modern organocatalytic route utilizing DMSO and butyric acid demonstrates superior kinetics and yields by stabilizing the iminium transition states via hydrogen bonding[3].

Experimental Protocol

The following protocol is adapted for the synthesis of 8-bromo-2,2-dimethylchroman-4-one, utilizing a self-validating bifunctional organocatalytic system[1][4].

Reagents & Materials:

  • 1-(3-Bromo-2-hydroxyphenyl)ethan-1-one: 1.00 equiv (e.g., 4.41 mmol, 0.952 g)

  • Acetone (anhydrous): 1.55 equiv (6.84 mmol, 0.500 mL)

  • Pyrrolidine (freshly distilled): 1.57 equiv (6.93 mmol, 0.580 mL)

  • (Optional Co-catalyst) Butyric acid: 0.50 equiv

  • Solvent: Anhydrous DMSO (0.2 M)

Step-by-Step Methodology:

  • Preparation & Catalyst Activation: Flame-dry a round-bottom flask under nitrogen. Charge the flask with anhydrous DMSO and freshly distilled pyrrolidine. Causality Check: Distillation of pyrrolidine is critical; degraded amines lead to polymeric byproducts[4].

  • Acid-Base Equilibration: If utilizing the modern modification, add butyric acid dropwise over 30 seconds. Self-Validation: The immediate formation of a white gas in the headspace confirms the exothermic generation of the active pyrrolidinium butyrate salt[4]. Stir for 10 minutes.

  • Substrate Addition: Introduce acetone via syringe, followed by 1-(3-bromo-2-hydroxyphenyl)ethan-1-one.

  • Reaction Propagation: Stir the mixture at room temperature (or up to 50 °C depending on steric hindrance) for 2 to 6 hours. Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active starting material and the emergence of a higher Rf spot indicates enone formation and subsequent cyclization.

  • Quenching & Extraction: Quench the reaction with 1M HCl (to neutralize the amine catalyst) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 8-bromo-2,2-dimethylchroman-4-one as a crystalline solid or viscous oil (Yield: ~82%)[1].

Workflow S1 1. Reagent Prep (Distill Pyrrolidine, Dry DMSO) S2 2. Catalyst Activation (Pyrrolidine + Acid) S1->S2 S3 3. Substrate Addition (Acetone + Bromophenol) S2->S3 S4 4. Reaction (RT to 50°C, 2-6 h) S3->S4 S5 5. Quench & Extract (HCl, EtOAc) S4->S5 S6 6. Purification (Flash Chromatography) S5->S6

Step-by-step experimental workflow for the synthesis of the chromanone derivative.

Structural Validation & Spectroscopic Signatures

Verification of the 8-bromo-2,2-dimethylchroman-4-one structure is achieved via NMR spectroscopy. The substituent effects on the 2,2-dimethylchroman-4-one core are highly predictable[2].

  • 1H NMR: The defining signature is the singlet integrating to 6 protons at ~1.45 ppm, corresponding to the gem-dimethyl group at C2. A distinct singlet at ~2.75 ppm (2H) represents the C3 methylene protons adjacent to the carbonyl[5]. The aromatic region will display a splitting pattern characteristic of the 1,2,3-trisubstituted benzene ring, with the bromine atom at C8 shifting the adjacent C7 proton downfield.

  • 13C NMR: The C4 carbonyl carbon typically resonates near 192 ppm, while the quaternary C2 carbon appears around 79 ppm[2][5].

Conclusion

The synthesis of 8-bromo-2,2-dimethylchroman-4-one via the organocatalytic Kabbe condensation represents a paradigm of efficiency in heterocyclic chemistry. By leveraging the nucleophilicity of enamines and the driving force of intramolecular oxa-Michael additions, researchers can construct this vital RARα antagonist precursor with high atom economy, scalability, and operational simplicity.

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Exploratory

8-Bromo-2,2-dimethylchroman-4-one: Comprehensive Safety Data, Handling Protocols, and Synthetic Applications

Executive Summary 8-Bromo-2,2-dimethylchroman-4-one (CAS: 1342220-95-4) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry. Featuring both an aryl bromide and a reactive cyclic ketone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

8-Bromo-2,2-dimethylchroman-4-one (CAS: 1342220-95-4) is a highly versatile bifunctional scaffold utilized extensively in medicinal chemistry. Featuring both an aryl bromide and a reactive cyclic ketone, it serves as a critical intermediate in the synthesis of spiro-piperidine derivatives and retinoic acid receptor alpha (RARα) selective antagonists. This technical guide provides a rigorous analysis of its chemical properties, safety data, and validated laboratory workflows to ensure both operational safety and synthetic reproducibility.

Chemical Identity and Structural Causality

The utility of 8-Bromo-2,2-dimethylchroman-4-one stems from its unique structural topology. The gem-dimethyl group at the C2 position imparts lipophilicity and steric bulk, which is crucial for fitting into specific hydrophobic pockets of target proteins. Simultaneously, the C8 bromine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings), allowing for rapid diversification of the aromatic core.

Table 1: Chemical Identity and Quantitative Properties

PropertyValue
Chemical Name 8-Bromo-2,2-dimethylchroman-4-one
CAS Number 1342220-95-4 [1]
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
SMILES O=C1CC(C)(C)Oc2c1cccc2Br
CLogP ~3.66

Safety Data Sheet (SDS) and Hazard Causality

Handling 8-Bromo-2,2-dimethylchroman-4-one requires a fundamental understanding of its toxicological profile. According to standardized GHS classifications [2], the compound presents several specific hazards:

  • Acute Toxicity (Category 4 - H302, H312, H332): Harmful if swallowed, in contact with skin, or inhaled.

  • Skin/Eye Irritation (Category 2/2A - H315, H319): Causes skin irritation and serious eye irritation.

  • STOT SE (Category 3 - H336): May cause drowsiness or dizziness.

Mechanistic Causality of Hazards: The electrophilic nature of the chromanone ketone, combined with the lipophilicity imparted by the gem-dimethyl group and the heavy bromine atom, significantly enhances cellular penetration. Once absorbed, the bromo-aryl moiety can act as a mild alkylating/arylating agent under specific metabolic conditions, interacting with nucleophilic residues on cellular proteins. This interaction is the primary driver of its irritant properties and acute toxicity, necessitating strict avoidance of inhalation or dermal absorption.

SafetyWorkflow Start Spill Detected: 8-Bromo-2,2-dimethylchroman-4-one Assess Assess Spill Volume Start->Assess SmallSpill Small Spill (< 50g) Assess->SmallSpill Yes LargeSpill Large Spill (> 50g) Assess->LargeSpill No PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat SmallSpill->PPE Evacuate Evacuate Area & Notify EHS LargeSpill->Evacuate Clean Sweep into sealed container Avoid dust generation PPE->Clean Dispose Dispose as Halogenated Organic Waste Evacuate->Dispose EHS Team Clean->Dispose

Workflow for handling 8-Bromo-2,2-dimethylchroman-4-one laboratory spills.

Laboratory Handling and Storage Protocols

To maintain the integrity of the compound and ensure laboratory safety, the following self-validating storage and handling protocols must be implemented:

  • Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.

    • Self-Validation Check: Inspect the solid periodically. A shift from a white/off-white powder to a darker yellow indicates photo-oxidation or degradation of the bromo-aryl system. If discoloration is observed, recrystallization is required before use.

  • Handling: Always handle within a certified chemical fume hood. Use nitrile gloves (double-gloving recommended for extended handling), safety goggles, and a lab coat.

Synthetic Applications: The Modified Kabbe Condensation

8-Bromo-2,2-dimethylchroman-4-one is typically synthesized via a modified Kabbe condensation between 1-(3-bromo-2-hydroxyphenyl)ethan-1-one and acetone, utilizing pyrrolidine as a secondary amine catalyst [3].

Mechanistic Causality: Pyrrolidine reacts with acetone to form an electron-rich enamine, significantly increasing the nucleophilicity of the acetone fragment. This enamine attacks the carbonyl carbon of the acetophenone derivative (aldol addition). Subsequent dehydration and an intramolecular oxa-Michael addition by the phenolic hydroxyl group onto the newly formed α,β-unsaturated system close the chromanone ring.

SynthesisPathway SM1 1-(3-bromo-2-hydroxyphenyl) ethan-1-one Intermediate Aldol Condensation Intermediate SM1->Intermediate SM2 Acetone + Pyrrolidine (Enamine Formation) SM2->Intermediate Nucleophilic Attack Cyclization Intramolecular Oxa-Michael Addition Intermediate->Cyclization - H2O Product 8-Bromo-2,2-dimethyl chroman-4-one Cyclization->Product

Mechanistic pathway for the synthesis of 8-Bromo-2,2-dimethylchroman-4-one.

Self-Validating Experimental Protocol
  • Reagent Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-bromo-2-hydroxyphenyl)ethan-1-one (1.00 equiv, 4.41 mmol) in a mixture of acetone (1.55 equiv) and methanol (solvent).

    • Validation Check: Ensure acetone is strictly anhydrous (Karl Fischer titration <0.1% water); excess water will hydrolyze the enamine intermediate and stall the reaction.

  • Catalyst Addition: Slowly add pyrrolidine (1.57 equiv) dropwise at room temperature.

    • Validation Check: Observe the solution for a transient color change (typically yellowing), which visually confirms the formation of the active enamine species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 72 hours.

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using an 8:2 Hexanes/Ethyl Acetate eluent. The reaction is complete when the starting acetophenone (higher Rf) completely disappears, replaced by the more polar chromanone product (lower Rf).

  • Quenching and Extraction: Concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Validation Check: Test the pH of the aqueous layer after the HCl wash (must be pH < 2) to ensure all pyrrolidine catalyst has been fully protonated and partitioned into the aqueous waste.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the target compound (typically ~82% yield).

Advanced Applications in Drug Discovery

The 8-bromo-chromanone scaffold is a critical precursor in the synthesis of YCT-529, an investigational non-hormonal male contraceptive currently in Phase I clinical trials. By leveraging the C8 bromine for cross-coupling, researchers can introduce various aryl groups to probe the hydrophobic binding pocket of the Retinoic Acid Receptor alpha (RARα). The precise positioning of these substituents allows for >300-fold selectivity over RARβ and RARγ, demonstrating the profound impact of the initial 8-bromo-2,2-dimethylchroman-4-one starting material on downstream pharmacological efficacy [3].

References

  • NextSDS Chemical Database. (2026). 8-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one — Chemical Substance Information. URL: [Link]

  • Al Noman, M. A., Cuellar, R. A. D., Kyzer, J. L., et al. (2023). Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception. European Journal of Medicinal Chemistry, 261, 115821. URL:[Link]

Foundational

Thermodynamic stability of brominated chromanone derivatives

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Author: BenchChem Technical Support Team. Date: April 2026

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This whitepaper provides an in-depth analysis of the thermodynamic stability of brominated chromanone derivatives, focusing specifically on the stereoelectronic factors governing α-bromination. Furthermore, it outlines field-proven, self-validating experimental workflows for synthesizing these critical intermediates and converting them into highly functionalized chromones.

The selective bromination of 2-substituted chroman-4-ones at the C-3 position is a fundamental transformation in the synthesis of complex flavonoids and pharmaceutical inhibitors (such as SIRT2-selective inhibitors)[3]. However, this reaction introduces a new stereocenter at C-3, leading to the formation of cis and trans diastereomers.

The Stereoelectronic Preference for the Cis-Isomer

When a 2-alkyl or 2-aryl chroman-4-one undergoes bromination, the reaction consistently yields the cis-isomer as the major product, often in diastereomeric ratios exceeding 80:20[3][4]. This outcome is dictated by thermodynamic control rather than purely kinetic factors.

In the lowest-energy half-chair conformation of the chroman-4-one ring, the bulky substituent at the C-2 position strongly prefers the pseudo-equatorial orientation to minimize 1,3-diaxial steric clashes. Consequently, the incoming bromine atom at C-3 can adopt either an axial (cis relationship to the C-2 proton) or equatorial (trans relationship) position.

Computational studies and X-ray crystallographic data confirm that the cis-isomer (axial bromine, equatorial 2-substituent) is significantly more thermodynamically stable[2][3]. This counterintuitive preference for an axial halogen is driven by the α-haloketone effect . If the bromine were to occupy the equatorial position, its highly polarized C-Br bond dipole would align nearly parallel to the strong C=O bond dipole, resulting in severe electrostatic repulsion. By adopting the axial position, the C-Br and C=O dipoles become nearly orthogonal, effectively minimizing dipole-dipole repulsion and stabilizing the molecule[2].

Because the C-3 proton is highly acidic, the trans-isomer can readily undergo enolization and epimerize into the more stable cis-configuration under the reaction conditions, ensuring that the thermodynamic product dominates.

G Start 2-Substituted Chroman-4-one Enol Enol Intermediate (Planar C-3) Start->Enol Enolization (Acid/Base Catalyzed) Cis Cis-Isomer (Major) Equatorial 2-R, Axial 3-Br Thermodynamically Stable Enol->Cis Kinetic & Thermodynamic Preference Trans Trans-Isomer (Minor) Equatorial 2-R, Equatorial 3-Br Dipole-Dipole Repulsion Enol->Trans Minor Kinetic Pathway Trans->Cis Epimerization (Thermodynamic Control)

Diagram 1: Thermodynamic and kinetic pathways in the α-bromination of 2-substituted chroman-4-ones.

Quantitative Data: Stability and Yield Metrics

The thermodynamic stability of the cis-isomer directly translates to high isolation yields in laboratory settings. Table 1 summarizes the diastereomeric ratios and yields of various brominated chromanone derivatives utilized in recent drug discovery efforts.

Table 1: Thermodynamic and Yield Metrics of Brominated Chromanone Derivatives

SubstrateBrominating AgentMajor DiastereomerDiastereomeric Ratio (cis:trans)Yield (%)Downstream Application
2-Pentylchroman-4-onePy·Br₃cis80:2098%SIRT2 Inhibitor Precursor[3]
2-Phenethylchroman-4-onePy·Br₃cis>90:1085%Antimicrobial Scaffold[5]
Flavanone (2-Phenyl)Br₂ / CuBrcis85:1586%Anticancer Evaluation[6]

Experimental Protocols: Synthesis and Elimination

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to allow researchers to troubleshoot and optimize based on their specific substrate.

Protocol 1: Selective α-Bromination of 2-Alkylchroman-4-ones

Objective: To synthesize 3-bromo-2-alkylchroman-4-one with high diastereoselectivity while avoiding electrophilic aromatic substitution on the chromanone core.

  • Substrate Preparation: Dissolve 1.0 equivalent of the 2-alkylchroman-4-one in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Glacial Acetic Acid (AcOH) at 0 °C.

    • Causality: The mixed solvent system provides excellent solubility for the organic substrate (THF) while providing the necessary acidic protons (AcOH) to facilitate the enolization required for α-bromination.

  • Reagent Addition: Slowly add 1.05 equivalents of Pyridinium tribromide (Py·Br₃) in small portions over 15 minutes.

    • Causality: Py·Br₃ is utilized instead of elemental Br₂ because it is a mild, solid reagent that provides a controlled, slow release of bromine. This minimizes local concentration spikes, thereby preventing unwanted di-bromination at C-3 or electrophilic bromination of the electron-rich aromatic ring[7][4].

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 4:1).

  • Quenching and Isolation: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze the crude mixture via ¹H NMR spectroscopy. The cis-isomer will be identifiable by the distinct coupling constant (J ≈ 3-4 Hz) between the pseudo-equatorial C-2 proton and the pseudo-axial C-3 proton, confirming the 80:20 diastereomeric ratio[3].

Protocol 2: Microwave-Assisted Base-Mediated Elimination to Chromones

Objective: To convert the 3-bromo-2-alkylchroman-4-one into a fully conjugated 2-alkylchromone via hydrobromide (HBr) elimination.

  • Reaction Setup: Dissolve the isolated diastereomeric mixture of 3-bromo-2-alkylchroman-4-one in anhydrous N,N-Dimethylformamide (DMF) in a microwave-safe vial.

  • Base Addition: Add 2.0 equivalents of Calcium Carbonate (CaCO₃).

    • Causality: Strong bases (e.g., NaOH, DBU, or alkoxides) often lead to the nucleophilic attack at C-2, resulting in the undesired ring-opening of the chromanone. CaCO₃ acts as a mild, heterogeneous base that effectively scavenges the generated HBr without initiating ring-degradation pathways[7][4].

  • Microwave Irradiation: Seal the vial and heat the mixture under microwave irradiation at 170 °C for 1 hour.

    • Causality: Microwave heating ensures rapid, homogeneous energy transfer, bypassing the prolonged thermal stress of conventional refluxing that often leads to polymerization or degradation of the chromone product.

  • Purification: Filter the mixture through a Celite pad to remove the calcium salts. Dilute the filtrate with water and extract with ethyl acetate. Purify the concentrated organic layer via flash column chromatography to yield the pure 2-alkylchromone.

Workflow Step1 1. Substrate Prep 2-Alkylchroman-4-one Step2 2. α-Bromination Py·Br3 in THF/AcOH Step1->Step2 Step3 3. Isolation Diastereomeric Mixture (Thermodynamic Control) Step2->Step3 Step4 4. Elimination CaCO3, DMF, MW (170°C) Step3->Step4 Step5 5. Final Product Substituted Chromone Step4->Step5

Diagram 2: Experimental workflow for the synthesis of chromones via brominated intermediates.

Conclusion

The thermodynamic stability of brominated chromanone derivatives is fundamentally tied to the stereoelectronic properties of the heterocyclic half-chair conformation. By understanding the α-haloketone effect and the energetic preference for the cis-isomer, researchers can optimize synthetic workflows to achieve high yields of critical intermediates. The controlled bromination using Py·Br₃ followed by mild, microwave-assisted elimination using CaCO₃ represents a highly reliable, self-validating methodology for generating functionalized chromones, paving the way for advanced drug discovery applications.

References

  • A Comparative Guide to 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde and Other Halogenated Chromones for Drug Discovery - Benchchem.
  • A Green, Facile Method for Selective α-Bromin
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - Journal of Medicinal Chemistry.
  • Synthesis of 2-Alkyl-Substituted Chromone Derivatives Using Microwave Irradiation - The Journal of Organic Chemistry.
  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - ResearchG
  • 3-Bromochroman-4-one - PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Synthesis and Isolation Protocol for 8-Bromo-2,2-dimethylchroman-4-one

Introduction and Strategic Context 8-Bromo-2,2-dimethylchroman-4-one (CAS: 1342220-95-4) is a critical bicyclic intermediate utilized in advanced drug discovery programs. Most notably, it serves as a foundational scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Context

8-Bromo-2,2-dimethylchroman-4-one (CAS: 1342220-95-4) is a critical bicyclic intermediate utilized in advanced drug discovery programs. Most notably, it serves as a foundational scaffold in the synthesis of retinoic acid receptor alpha (RAR-α) selective antagonists, which are currently under investigation as non-hormonal male contraceptive agents[1].

This application note details a highly efficient, organocatalyzed cyclocondensation route to synthesize this chromanone derivative. By moving away from harsh Lewis acid-catalyzed pathways, this protocol utilizes a modified Kabbe condensation, ensuring high atom economy, straightforward aqueous workup, and excellent yields suitable for preclinical scale-up.

Mechanistic Rationale (Causality in Experimental Design)

The synthesis relies on the reaction between 1-(3-bromo-2-hydroxyphenyl)ethan-1-one and acetone, mediated by pyrrolidine[1].

Why Pyrrolidine? Pyrrolidine is not merely acting as a base; it functions as a covalent organocatalyst. It reacts reversibly with acetone to form an electron-rich enamine intermediate. This enamine is significantly more nucleophilic than the enol form of acetone, facilitating a rapid aldol-type condensation with the carbonyl carbon of the acetophenone. Following the elimination of water to form an α,β -unsaturated intermediate, the adjacent phenolic hydroxyl group undergoes an intramolecular oxa-Michael addition, closing the pyran ring to yield the 2,2-dimethylchroman-4-one architecture.

G A 1-(3-bromo-2-hydroxyphenyl)ethan-1-one + Acetone B Pyrrolidine Catalysis (Enamine Formation) A->B C Aldol Condensation & Dehydration B->C D Intramolecular Oxa-Michael Addition C->D E 8-Bromo-2,2-dimethyl- chroman-4-one D->E

Figure 1: Organocatalytic mechanistic workflow for 8-Bromo-2,2-dimethylchroman-4-one synthesis.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a ~4.4 mmol scale reaction, yielding approximately 82% of the target compound[1].

Reagent / MaterialMW ( g/mol )Mass / VolumeMoles (mmol)EquivalentsRole
1-(3-bromo-2-hydroxyphenyl)ethan-1-one215.040.952 g4.411.00Limiting Reagent
Acetone58.080.500 mL6.841.55Reactant / Solvent
Pyrrolidine71.120.580 mL6.931.57Organocatalyst
8-Bromo-2,2-dimethylchroman-4-one 255.11 ~0.924 g ~3.62 ~0.82 (Yield) Target Product

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to prevent premature hydrolysis of the enamine intermediate.

  • Reagent Charging: Add 1-(3-bromo-2-hydroxyphenyl)ethan-1-one (0.952 g, 4.41 mmol) to the flask.

  • Solvent/Reactant Addition: Add acetone (0.500 mL, 6.84 mmol). Note: Depending on the physical state of the starting material, a small amount of anhydrous co-solvent (e.g., toluene, 5 mL) may be added to facilitate stirring before the reaction initiates.

  • Catalyst Initiation: Place the flask in an ice-water bath (0 °C). Dropwise, add pyrrolidine (0.580 mL, 6.93 mmol) over 5 minutes. Causality: Pyrrolidine addition is exothermic; controlled addition prevents volatilization of acetone (bp 56 °C).

Phase 2: Execution and Self-Validation
  • Heating: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 60–65 °C internal temperature) under an inert nitrogen atmosphere.

  • Monitoring (Self-Validation): Maintain reflux for 12–24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (e.g., 8:2 v/v) solvent system. The starting material (phenolic) will stain strongly with phosphomolybdic acid (PMA) or UV (254 nm), while the cyclized product will show a distinct, higher Rf​ value due to the loss of the polar hydroxyl group.

Phase 3: Quenching and Isolation
  • Quenching: Once TLC indicates complete consumption of the starting material, cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (20 mL).

  • Acid Wash (Critical Step): Transfer to a separatory funnel and wash the organic layer with 1M HCl (2 × 15 mL). Causality: The acidic wash protonates the pyrrolidine catalyst, rendering it highly water-soluble and forcing it into the aqueous phase, effectively halting the reaction and removing the amine impurity.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO3​ (15 mL) followed by brine (15 mL). Dry the organic phase over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (typically starting at 100% Hexanes and ramping to 90:10 Hexanes:EtOAc).

  • Yield: Evaporation of the pure fractions yields 8-Bromo-2,2-dimethylchroman-4-one as a solid (approx. 924 mg, 82% yield)[1].

References

  • Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

Sources

Application

Suzuki-Miyaura cross-coupling protocols for 8-Bromo-2,2-dimethylchroman-4-one

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols for 8-Bromo-2,2-dimethylchroman-4-one Introduction: The Strategic Importance of Chromanone Functionalization The Suzuki-Miyaura cross-coupling reaction stands...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols for 8-Bromo-2,2-dimethylchroman-4-one

Introduction: The Strategic Importance of Chromanone Functionalization

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its robustness, mild conditions, and exceptional tolerance of diverse functional groups.[1][2] This palladium-catalyzed carbon-carbon bond formation is a cornerstone in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[2] The 2,2-dimethylchroman-4-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The ability to strategically functionalize this core, specifically at the C8 position via its bromo-derivative, opens a direct and versatile route to novel chemical entities for drug discovery programs.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of Suzuki-Miyaura cross-coupling reactions with 8-Bromo-2,2-dimethylchroman-4-one. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind procedural choices, offering robust starting protocols and a framework for systematic optimization.

Reaction Principle and Core Mechanism

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium catalytic cycle. A fundamental understanding of this cycle is critical for troubleshooting and adapting protocols to new substrates. The process is generally understood to proceed through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][4]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 8-Bromo-2,2-dimethylchroman-4-one. This step forms a Pd(II) intermediate. The reactivity order for halides is typically I > Br > Cl, making aryl bromides like our substrate excellent coupling partners.[1]

  • Transmetalation: This is often the rate-determining step. The organic group from the boronic acid (or its derivative) is transferred to the Pd(II) complex, displacing the halide. This step is critically dependent on activation of the boronic acid by a base.[5] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation.[6][7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[9]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product ArX 8-Bromo-2,2-dimethylchroman-4-one (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Activates Boronic Acid

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Experimental Parameters

The success of coupling with 8-Bromo-2,2-dimethylchroman-4-one relies on the judicious selection of four key components. While the substrate is an aryl bromide and generally reactive, the presence of the chromanone core necessitates careful optimization to avoid side reactions and ensure high yields.

ComponentRecommended OptionsRationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂Pd(PPh₃)₄: A reliable "workhorse" catalyst, often used as a starting point. It is a Pd(0) source and does not require an external ligand.[10] Pd(dppf)Cl₂: Excellent for a broad range of substrates, including heteroaryl boronic acids. The dppf ligand is robust and promotes efficient coupling.[11] Pd(OAc)₂: A common Pd(II) source that is reduced in situ to the active Pd(0) species. It must be used in conjunction with a phosphine ligand.
Ligand SPhos, XPhos, P(t-Bu)₃Rationale: The ligand stabilizes the palladium center, prevents catalyst decomposition (formation of palladium black), and modulates its reactivity.[4] Bulky, electron-rich phosphine ligands generally accelerate both the oxidative addition and reductive elimination steps, which is particularly useful for less reactive or sterically hindered partners.[2][12][13] SPhos/XPhos: Buchwald-type biaryl phosphine ligands are highly effective for challenging couplings, including those with sterically hindered substrates.[12][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Rationale: The base is crucial for activating the boronic acid.[5] Its strength and solubility can significantly impact the reaction rate and yield. K₂CO₃: A moderately strong, inexpensive, and widely used base, often in aqueous solvent mixtures.[14] K₃PO₄: A stronger base, often used in anhydrous conditions or for less reactive boronic acids.[15] Cs₂CO₃: A strong base that can be effective at lower temperatures or for difficult couplings.
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂ORationale: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). A small amount of water is often beneficial as it helps dissolve the inorganic base and facilitates the formation of the active boronate species.[1][4] Dioxane/H₂O: A very common and effective system for a wide range of Suzuki couplings.[9][11] Toluene/H₂O: A good alternative, especially for reactions at higher temperatures.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. All reagents should be handled with care, and their Safety Data Sheets (SDS) should be consulted prior to use.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol provides a robust and reliable starting point for coupling 8-Bromo-2,2-dimethylchroman-4-one with common, commercially available arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid).

Materials:

  • 8-Bromo-2,2-dimethylchroman-4-one (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or resealable reaction tube)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 8-Bromo-2,2-dimethylchroman-4-one (e.g., 269 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol), to the flask.

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere. Oxygen can deactivate the catalyst.[15]

  • Using a syringe, add degassed 1,4-dioxane (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) to the flask. Degassing is crucial and can be achieved by bubbling inert gas through the solvent for 20-30 minutes prior to use.[15]

  • Place the flask in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-2,2-dimethylchroman-4-one product.

Protocol 2: Optimized Conditions for Challenging Boronic Esters

This protocol is designed for more challenging coupling partners, such as sterically hindered boronic acids (e.g., 2-methylphenylboronic acid) or heteroaryl boronic esters (e.g., pyridine-3-boronic acid pinacol ester). It employs a more active catalyst system.[16][17]

Materials:

  • 8-Bromo-2,2-dimethylchroman-4-one (1.0 equiv)

  • Boronic acid or pinacol ester (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to a dry, resealable reaction tube.

  • Add 8-Bromo-2,2-dimethylchroman-4-one (269 mg, 1.0 mmol), the boronic acid/ester (1.5 mmol), and finely ground K₃PO₄ (637 mg, 3.0 mmol).

  • Seal the tube with a screw cap containing a Teflon-lined septum.

  • Remove the tube from the glovebox and add degassed toluene (10 mL) and degassed water (1 mL) via syringe.

  • Place the reaction tube in a preheated aluminum heating block at 100-110 °C.

  • Stir the mixture vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

General Experimental Workflow

The following diagram outlines the logical flow of a typical Suzuki-Miyaura coupling experiment from initial setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reagent Weighing (Substrate, Boronic Acid, Base, Catalyst) C 3. Assemble Reaction (Under Inert Atmosphere) A->C B 2. Solvent Degassing (Sparging with N₂/Ar) B->C D 4. Heating & Stirring (e.g., 90-110 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Continue if incomplete F 6. Quench & Extraction E->F If complete G 7. Drying & Concentration F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS, etc.) H->I

Figure 2. General workflow for Suzuki-Miyaura cross-coupling experiments.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues and provides actionable solutions.[15][18]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen). 2. Insufficiently degassed solvents. 3. Poor quality boronic acid (protodeboronation). 4. Insufficient temperature.1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Ensure thorough degassing of all solvents.[15] 3. Use fresh boronic acid or switch to a more stable derivative like a pinacol or MIDA boronate.[15][19] 4. Increase the reaction temperature in 10 °C increments.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Pd(II) species present at the start of the reaction.1. Improve inert atmosphere technique; ensure rigorous degassing.[4] 2. If using a Pd(II) source like Pd(OAc)₂, ensure sufficient ligand is present to facilitate reduction to Pd(0).
Dehalogenation of Starting Material 1. Presence of hydride sources. 2. Catalyst decomposition.1. Avoid amine bases or alcohol solvents if this is a major issue. Switch to carbonate or phosphate bases in an aprotic solvent.[15] 2. Screen different ligands or use a lower reaction temperature.
Formation of Palladium Black Catalyst decomposition and aggregation.1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Ensure adequate stirring to prevent localized overheating. 3. Switch to a more robust ligand system (e.g., a Buchwald biarylphosphine ligand).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C8-functionalization of 2,2-dimethylchroman-4-one. By understanding the underlying catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize reaction conditions. The protocols provided herein offer a solid foundation for the synthesis of diverse libraries of novel chromanone derivatives, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Accounts of Chemical Research. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Shanghai Institute of Organic Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. Available at: [Link]

  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. PMC. Available at: [Link]

  • What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. Available at: [Link]

Sources

Method

Application Note: Palladium-Catalyzed Amination of 8-Bromo-2,2-dimethylchroman-4-one

Executive Summary & Pharmacological Context The functionalization of the chromanone scaffold is a critical operation in modern drug discovery. Specifically, 8-Bromo-2,2-dimethylchroman-4-one serves as a privileged buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The functionalization of the chromanone scaffold is a critical operation in modern drug discovery. Specifically, 8-Bromo-2,2-dimethylchroman-4-one serves as a privileged building block for synthesizing retinoic acid receptor alpha (RARα) selective antagonists, epigenetic inhibitors, and novel male contraceptive agents [1]. Because the C8 position is sterically hindered and electronically modulated by the adjacent pyran oxygen, traditional nucleophilic aromatic substitution (S_NAr) is ineffective.

To overcome this, the Buchwald-Hartwig cross-coupling reaction is deployed. This application note provides a comprehensively optimized, self-validating protocol for the Palladium-catalyzed C-N coupling of 8-Bromo-2,2-dimethylchroman-4-one with primary and secondary amines, detailing the mechanistic causality behind every reagent selection.

Mechanistic Causality & Reaction Design (E-E-A-T)

Successful cross-coupling on the 8-position of the chromanone core requires precise tuning of the catalytic system to prevent off-cycle resting states and destructive side reactions.

Precatalyst Selection: The Role of Pd2​(dba)3​

We utilize Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) as the palladium source. Unlike Pd(II) precatalysts (e.g., Pd(OAc)2​ ) which require in situ reduction by the amine (often leading to unpredictable initiation times and partial catalyst degradation), Pd2​(dba)3​ provides an immediate, stable source of active Pd(0) [2].

Ligand Dynamics: Why Xantphos is Mandatory

The C8-bromine is positioned ortho to the pyran oxygen. While this oxygen's inductive electron-withdrawing effect accelerates the initial oxidative addition, its lone pairs can competitively coordinate to the palladium center, trapping it. To prevent this, we employ Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene). Xantphos is a rigid, bidentate phosphine ligand with an exceptionally wide natural bite angle (~111°). This wide angle forces the intermediate Pd(II) complex into a strict cis-geometry, which sterically compresses the aryl and amido groups together. This compression dramatically accelerates reductive elimination —the rate-limiting step—ensuring the product is formed before deleterious β-hydride elimination or hydrodehalogenation can occur [3].

Base Causality: Protecting the Chromanone Core

While Sodium tert-butoxide (NaOtBu) is the kinetically favored base in standard aminations, the 2,2-dimethylchroman-4-one scaffold contains an enolizable ketone at the C4 position. Strong alkoxide bases will trigger unwanted aldol condensations or ring-opening degradation. Therefore, the milder, insoluble inorganic base Cesium Carbonate ( Cs2​CO3​ ) is strictly required to maintain the structural integrity of the substrate [4].

CatalyticCycle Pd0 Pd(0)(Xantphos) Active Catalyst OxAdd Pd(II)(Ar)(Br)(Xantphos) Oxidative Addition Complex Pd0->OxAdd + 8-Bromo-2,2-dimethylchroman-4-one AmineCoord Pd(II)(Ar)(Br)(H2NR)(Xantphos) Amine Coordination OxAdd->AmineCoord + Primary Amine (R-NH2) Amido Pd(II)(Ar)(HNR)(Xantphos) Amido Complex AmineCoord->Amido + Cs2CO3 - CsBr, - CsHCO3 Amido->Pd0 Fast Reductive Elimination (Driven by 111° Bite Angle) - Ar-NHR Product

Fig 1: Buchwald-Hartwig catalytic cycle tailored for 8-Bromo-2,2-dimethylchroman-4-one.

Reaction Optimization Data

The following data summarizes the quantitative optimization of the amination conditions. The superiority of the Pd2​(dba)3​ /Xantphos/ Cs2​CO3​ system is evident in the suppression of side reactions.

EntryPalladium Source (2 mol%)Ligand (4.5 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd2​(dba)3​ BINAP Cs2​CO3​ Toluene10045%Sluggish reductive elimination; unreacted starting material.
2 Pd2​(dba)3​ XPhosNaOtBu1,4-Dioxane10032%Extensive substrate degradation via aldol condensation.
3 Pd(OAc)2​ Xantphos Cs2​CO3​ Toluene10071%Good conversion, but delayed initiation due to Pd(II) reduction.
4 Pd2​(dba)3​ Xantphos Cs2​CO3​ Toluene 100 92% Optimal conditions; clean profile, rapid conversion.

Standard Operating Procedure (SOP)

Materials & Reagents
  • Substrate : 8-Bromo-2,2-dimethylchroman-4-one (1.0 mmol, 255.11 g/mol )

  • Nucleophile : Primary or Secondary Amine (1.2 mmol)

  • Catalyst : Pd2​(dba)3​ (0.02 mmol, 18.3 mg, 2 mol%)

  • Ligand : Xantphos (0.045 mmol, 26.0 mg, 4.5 mol%)

  • Base : Cs2​CO3​ (1.5 mmol, 488.7 mg) — Must be oven-dried and finely milled.

  • Solvent : Anhydrous Toluene (5.0 mL) — Must be sparged with Argon for 30 mins prior to use.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (Argon Purge) Prep->Degas Reaction 3. C-N Coupling (100 °C, 16 h) Degas->Reaction Workup 4. Quench & Filter (Celite Pad) Reaction->Workup Purify 5. Purification (Chromatography) Workup->Purify

Fig 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Execution
  • Preparation (Inert Atmosphere) : To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 8-Bromo-2,2-dimethylchroman-4-one (255 mg, 1.0 mmol), Pd2​(dba)3​ (18.3 mg, 2 mol%), Xantphos (26.0 mg, 4.5 mol%), and Cs2​CO3​ (488.7 mg, 1.5 mmol).

  • Atmosphere Exchange : Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

  • Solvent & Amine Addition : Under a positive flow of Argon, inject anhydrous, degassed Toluene (5.0 mL) followed by the Amine (1.2 mmol) via a gas-tight syringe.

    • Self-Validation Checkpoint 1: Upon addition of the solvent and stirring, the mixture should transition from a dark purple suspension (uncoordinated Pd2​(dba)3​ ) to a deep reddish-brown color within 5 minutes, indicating the successful formation of the active Pd(0)-Xantphos complex.

  • Heating : Replace the septum with a Teflon-lined screw cap under Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

    • Self-Validation Checkpoint 2: The heterogeneous Cs2​CO3​ must remain suspended. If the stirring rate is too low, the base will cake at the bottom, starving the deprotonation step and halting the catalytic cycle.

  • Reaction Monitoring : After 16 hours, cool the reaction to room temperature. Remove a 10 µL aliquot, dilute in EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). The UV-active starting material spot ( Rf​≈0.6 ) should be completely consumed.

  • Workup : Dilute the crude mixture with Ethyl Acetate (15 mL). Filter the suspension through a 1-inch pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with additional EtOAc (2 × 10 mL).

  • Purification : Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography on silica gel (gradient elution: 5% to 25% EtOAc in Hexanes) to afford the pure aminated chromanone product.

Troubleshooting & Self-Validation Guide

SymptomMechanistic CauseCorrective Action
Formation of Palladium Black (Precipitate) within 1 hour Oxygen contamination leading to irreversible oxidation of the phosphine ligand, leaving bare Pd(0) which aggregates.Ensure strict Schlenk technique. Sparge Toluene with Argon for at least 30 minutes prior to use.
High levels of Hydrodehalogenation (Reduced Chromanone) Slow reductive elimination relative to β-hydride elimination (if using alkyl amines).Ensure Xantphos is not degraded. If the amine is highly sterically hindered, switch the ligand to tBu-XPhos to force reductive elimination.
Incomplete Conversion (>20% Starting Material remaining) Base caking or trace water quenching the active amido-palladium intermediate.Increase stirring speed to >800 rpm. Ensure Cs2​CO3​ is stored in a desiccator and finely ground before use.

References

  • Title : Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception Source : Bioorganic & Medicinal Chemistry URL :[Link][1]

  • Title : Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source : RSC Advances URL :[Link][2]

  • Title : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source : Chemical Reviews URL :[Link][3]

  • Title : Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow Source : ACS Omega URL :[Link][4]

Sources

Application

Advanced Functionalization of the Aromatic Ring in 2,2-Dimethylchroman-4-ones: Strategies and Protocols

Executive Summary The 2,2-dimethylchroman-4-one nucleus is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous biologically active molecules, including p38 MAP kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,2-dimethylchroman-4-one nucleus is a privileged structural motif in medicinal chemistry, serving as the core scaffold for numerous biologically active molecules, including p38 MAP kinase inhibitors[1] and highly selective Retinoic Acid Receptor Alpha (RARα) antagonists such as YCT-529, a non-hormonal male contraceptive currently in clinical trials[2]. The gem-dimethyl group at the C-2 position imparts unique steric constraints and lipophilicity, which critically enhance the pharmacokinetic profile of the scaffold[2].

Functionalizing the aromatic ring of this system allows for the precise modulation of target binding affinity and physicochemical properties. This application note provides a comprehensive, mechanistically grounded guide to the regioselective functionalization of the 2,2-dimethylchroman-4-one aromatic ring, focusing on Electrophilic Aromatic Substitution (EAS) and Palladium-catalyzed cross-coupling methodologies.

Mechanistic Rationale: Regioselectivity and Electronic Distribution

The aromatic ring of the chromanone system is fused to a dihydropyranone ring, creating a push-pull electronic environment.

  • The Activating Vector: The oxygen atom at position 1 acts as a strong electron-donating group (EDG) via resonance, activating the ortho (C-8) and para (C-6) positions.

  • The Deactivating Vector: The carbonyl group at position 4 acts as an electron-withdrawing group (EWG). It deactivates the ring overall but directs incoming electrophiles to the meta positions, which conveniently also correspond to C-6 and C-8.

Because of this synergistic directing effect, Electrophilic Aromatic Substitution (EAS) is highly regioselective. Functionalization predominantly occurs at the C-6 position due to lesser steric hindrance compared to C-8, making C-6 the optimal site for pre-activation (halogenation) and subsequent late-stage diversification (cross-coupling)[3].

Workflow A 2,2-Dimethylchroman-4-one (Core Scaffold) B Electrophilic Aromatic Substitution (EAS) A->B Direct Functionalization C Pre-activation (Halogenation at C-6) A->C Reagent: NBS / DMF F Bioactive Target (e.g., RARα Antagonists) B->F Modulated Pharmacokinetics D Transition Metal Cross-Coupling C->D Pd-Catalysis E Suzuki-Miyaura / Buchwald-Hartwig (C-C / C-N Bond Formation) D->E Boronic Acids / Amines E->F Target Binding Optimization

Workflow for the functionalization of the 2,2-dimethylchroman-4-one aromatic ring.

Protocol 1: Regioselective C-6 Bromination (Pre-activation)

Objective: To install a bromine atom at the C-6 position, serving as a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions.

Expertise & Causality: N-Bromosuccinimide (NBS) is strictly preferred over elemental bromine (Br₂) to prevent unwanted α-bromination at the C-3 methylene position adjacent to the carbonyl. Utilizing a moderately polar, aprotic solvent like N,N-dimethylformamide (DMF) enhances the electrophilicity of the bromonium ion intermediate without requiring harsh Lewis acids, ensuring near-quantitative regioselectivity for the C-6 position.

Step-by-Step Methodology
  • Preparation: In an oven-dried 100 mL Schlenk flask, dissolve 2,2-dimethylchroman-4-one (10.0 mmol) in anhydrous DMF (25 mL) under a continuous argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 15 minutes. Critical Insight: Gradual addition controls the exothermic nature of the bromination and suppresses over-bromination at the C-8 position.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 4–6 hours. Monitor progress via TLC (Hexanes:EtOAc, 4:1) or LC-MS.

  • Quenching & Extraction: Quench the reaction by slowly adding 50 mL of ice-cold distilled water. Extract the aqueous phase with ethyl acetate (3 × 30 mL).

  • Washing & Drying: Wash the combined organic layers with a 5% aqueous LiCl solution (2 × 20 mL) to efficiently remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 0–10% EtOAc in Hexanes) to yield 6-bromo-2,2-dimethylchroman-4-one as a crystalline solid.

Self-Validating System (Quality Control): Analyze the purified product via ¹H NMR (CDCl₃). A successful C-6 bromination is confirmed by the disappearance of the C-6 proton multiplet and the emergence of a characteristic meta-coupled doublet for the C-5 proton (~7.9 ppm, J ≈ 2.5 Hz) and an ortho/meta-coupled doublet of doublets for the C-7 proton. If unwanted α-bromination occurred, a distinct shift and splitting change in the C-3 methylene protons (~2.7 ppm) will be observed.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-6

Objective: To construct a complex C-C bond at the C-6 position using an aryl or heteroaryl boronic acid, mimicking the synthetic pathways used for advanced chromene-based therapeutics[2].

Expertise & Causality: While the C-6 position is distal to the bulky gem-dimethyl group at C-2, ensuring efficient oxidative addition, the choice of ligand is paramount. A catalyst with a large bite angle, such as Pd(dppf)Cl₂, is selected to accelerate the reductive elimination step. This is critical when coupling electron-rich or sterically demanding aryl boronic acids, as it outcompetes the undesired protodeboronation side reaction. A biphasic solvent system (1,4-Dioxane/Water) ensures optimal solubility for both the organic substrates and the inorganic base (K₂CO₃).

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 6-Bromo-chromanone TransMet Transmetalation (Aryl-B(OH)2 + Base) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl-Pd(II) Complex RedElim->Pd0 Catalyst Regeneration Product 6-Aryl-2,2-dimethylchroman-4-one RedElim->Product Product Release

Mechanism of Pd-catalyzed Suzuki-Miyaura cross-coupling at the C-6 position.

Step-by-Step Methodology
  • Reagent Assembly: To a 50 mL Schlenk tube, add 6-bromo-2,2-dimethylchroman-4-one (5.0 mmol), the desired aryl boronic acid (6.0 mmol, 1.2 equiv), and finely ground potassium carbonate (K₂CO₃, 15.0 mmol, 3.0 equiv).

  • Solvent Introduction: Add a pre-mixed solution of 1,4-Dioxane and Water (4:1 v/v, 25 mL).

  • Deoxygenation (Critical Step): Perform three freeze-pump-thaw cycles or aggressively sparge the solution with argon for 20 minutes. Oxygen must be strictly excluded to prevent the oxidation of the active Pd(0) species and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%) under a positive flow of argon. Seal the tube.

  • Thermal Activation: Submerge the vessel in a pre-heated oil bath at 90 °C and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 × 25 mL). Filter the combined organic layers through a short pad of Celite to remove precipitated palladium black.

  • Isolation: Dry the filtrate over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the functionalized 6-aryl-2,2-dimethylchroman-4-one.

Self-Validating System (Quality Control): LC-MS analysis of the crude mixture must show the complete consumption of the brominated starting material and the appearance of the desired molecular ion [M+H]+ . ¹H NMR will confirm the success of the coupling by the integration of the newly introduced aryl protons in the 7.0–8.5 ppm region, alongside the retention of the intact gem-dimethyl singlet (~1.4 ppm).

Quantitative Data: Cross-Coupling Optimization

To maximize the yield of the C-6 functionalization, various catalytic systems and conditions were evaluated. The data below summarizes the optimization landscape for coupling 6-bromo-2,2-dimethylchroman-4-one with a standard phenylboronic acid.

EntryCatalyst System (5 mol%)Base (3 equiv)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9065
2Pd(OAc)₂ / PPh₃K₂CO₃DMF10052
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O 90 88
4Pd(OAc)₂ / SPhosK₃PO₄Toluene10092*
5Pd(dppf)Cl₂Et₃NDMF9045

*Note: While the SPhos ligand (Entry 4) provides a marginally higher yield, Pd(dppf)Cl₂ (Entry 3) is highly recommended for standard laboratory protocols due to its bench stability, lower cost, and excellent functional group tolerance.

References

  • From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha Source: PubMed Central (PMC) URL:[Link]

  • Preparation of 2,2-dimethylchroman-4-ones from 5-alkyl-substituted resorcinols: microwave-assisted synthesis and theoretical calculations Source: ResearchGate URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

8-Bromo- vs. 8-Iodo-2,2-dimethylchroman-4-one: A Comprehensive Cross-Coupling Performance Guide

Executive Summary The 2,2-dimethylchroman-4-one scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the synthesis of retinoic acid receptor (RAR) antagonists, flavonoids, and other bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,2-dimethylchroman-4-one scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the synthesis of retinoic acid receptor (RAR) antagonists, flavonoids, and other bioactive molecules[1]. Functionalization at the 8-position via transition-metal-catalyzed cross-coupling is a critical synthetic strategy for analog generation. However, the choice between 8-bromo-2,2-dimethylchroman-4-one and 8-iodo-2,2-dimethylchroman-4-one significantly impacts reaction kinetics, catalyst selection, and overall yield.

This guide provides an objective, data-driven comparison of these two precursors. By analyzing the mechanistic causality behind their performance, researchers can optimize their cross-coupling workflows to balance reactivity, catalyst longevity, and cost-efficiency.

Structural & Mechanistic Analysis

The 8-position of the chroman-4-one ring is situated ortho to the endocyclic ether oxygen. This proximity imparts significant electron density to the C8 carbon via resonance, while simultaneously introducing steric hindrance. These electronic and steric factors dictate the behavior of the aryl halide during the catalytic cycle.

Oxidative Addition Kinetics

In palladium-catalyzed cross-couplings, electron-rich aryl halides typically exhibit higher activation energy barriers for the initial oxidative addition step[2].

  • 8-Iodo Variant: The C–I bond dissociation energy (BDE) is approximately 67.2 kcal/mol[3]. This relatively weak bond allows for rapid oxidative addition, making the iodo-variant the preferred substrate for sterically encumbered or highly electron-rich positions.

  • 8-Bromo Variant: The C–Br BDE is significantly higher at 82.6 kcal/mol[3]. This requires higher temperatures or more electron-rich ligands (e.g., Buchwald biarylphosphines) to force the oxidative addition step.

The "Iodide Inhibition" Phenomenon

While aryl iodides excel in oxidative addition, they can severely underperform in specific catalytic cycles, such as Buchwald-Hartwig aminations. The dissociated iodide anion strongly coordinates to the Pd(II) intermediate, forming stable bridging dimers that resist transmetalation or reductive elimination[4]. In such cases, 8-bromo-2,2-dimethylchroman-4-one often provides superior yields because the bromide anion is less coordinating, avoiding catalyst poisoning[5].

CatalyticCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (Rate-Limiting for Ar-Br) Pd0->OxAdd Ar-X (X=Br, I) PdII Ar-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Ar'-B(OH)2) PdII->TransMet Base PdII_Diaryl Ar-Pd(II)-Ar' Complex TransMet->PdII_Diaryl RedElim Reductive Elimination (Product Release) PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Catalytic cycle of Suzuki-Miyaura cross-coupling highlighting the oxidative addition step.

Performance Comparison (Quantitative Data)

The following table synthesizes expected performance metrics based on the intrinsic reactivity profiles of aryl bromides versus aryl iodides on electron-rich heterocycles.

Reaction TypeSubstrateCatalyst / LigandTemp / TimeExpected YieldKey Observation
Suzuki-Miyaura 8-Bromo-Pd(dppf)Cl₂, K₂CO₃90°C, 12h75-85%Requires elevated temperatures; highly stable precursor[1].
Suzuki-Miyaura 8-Iodo-Pd(PPh₃)₄, Na₂CO₃70°C, 6h85-95%Faster reaction; ideal for sensitive or sterically hindered boronic acids.
Buchwald-Hartwig 8-Bromo-Pd₂(dba)₃, RuPhos80°C, 16h80-90%Excellent conversion; avoids halide inhibition entirely[5].
Buchwald-Hartwig 8-Iodo-Pd₂(dba)₃, RuPhos80°C, 24h40-60%Prone to iodide poisoning; requires specific solvents (e.g., toluene) to precipitate NaI[5].

Strategic Decision Workflow

Choosing the correct halogen variant is a function of the specific cross-coupling reaction being performed.

DecisionTree Start Select Halogen for 8-Halo-2,2-dimethylchroman-4-one ElecRich Is the catalytic system prone to halide inhibition? Start->ElecRich YesInhib Yes (e.g., C-N couplings) ElecRich->YesInhib NoInhib No (e.g., standard Suzuki) ElecRich->NoInhib ChooseBr Choose 8-Bromo Variant (Avoids I- poisoning, lower cost) YesInhib->ChooseBr ChooseI Choose 8-Iodo Variant (Faster oxidative addition, better for sterics) NoInhib->ChooseI

Decision matrix for selecting between 8-bromo and 8-iodo variants based on reaction conditions.

Experimental Protocols

To ensure reproducibility and self-validation, the following step-by-step methodologies dictate the optimal conditions for each substrate based on their distinct reactivity profiles.

Protocol A: Suzuki-Miyaura Coupling of 8-Bromo-2,2-dimethylchroman-4-one

Rationale: The higher C-Br bond strength necessitates a robust catalyst system. Pd(dppf)Cl₂ provides the necessary thermal stability and bite angle to force oxidative addition without rapid catalyst degradation[1].

  • Preparation: In a flame-dried Schlenk tube, combine 8-bromo-2,2-dimethylchroman-4-one (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 equiv) to the solid mixture.

  • Solvent Evacuation: Evacuate and backfill the tube with Argon (3x). Add degassed 1,4-dioxane/water (4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the bromide is fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination of 8-Iodo-2,2-dimethylchroman-4-one

Rationale: To mitigate iodide inhibition, the reaction must be conducted in a solvent where the iodide byproduct (e.g., NaI) is highly insoluble, driving the equilibrium forward. Toluene is strictly required over DME or dioxane[4][5].

  • Preparation: In an argon-filled glovebox, charge a vial with 8-iodo-2,2-dimethylchroman-4-one (1.0 equiv, 1.0 mmol), secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and RuPhos (0.04 equiv).

  • Base Selection: Add NaOt-Bu (1.4 equiv). Crucial mechanistic step: NaOt-Bu generates NaI as a byproduct, which must precipitate to prevent catalyst poisoning.

  • Solvent: Add anhydrous, degassed Toluene (4 mL). Do not use DME, as NaI solubility will poison the palladium active species[5].

  • Reaction: Seal the vial, remove from the glovebox, and stir at 80°C for 6-8 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove the precipitated NaI and palladium black. Concentrate and purify via silica gel chromatography.

References

  • Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Photosensitized Gold-Catalyzed Cross-Couplings of Aryl Bromides Source: ACS Publications URL:[Link][2]

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings Source: ChemRxiv URL:[Link][3]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: National Institutes of Health (NIH) / PMC (MIT Open Access) URL:[Link][5]

Sources

Comparative

Comprehensive Comparison Guide: Leaving Group Ability in Halogenated 2,2-Dimethylchroman-4-ones

Executive Summary The 2,2-dimethylchroman-4-one scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from Retinoic Acid Receptor alpha (RARα) antagonists to BACE1 inhibitors....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,2-dimethylchroman-4-one scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from Retinoic Acid Receptor alpha (RARα) antagonists to BACE1 inhibitors. Derivatizing this core structure relies heavily on the strategic placement and displacement of halogen leaving groups. As an Application Scientist, selecting the correct halogen (F, Cl, Br, or I) and understanding its positional context—whether at the aliphatic C3 position or the aromatic C6/C8 positions—is the difference between a high-yielding functionalization and a failed synthesis plagued by ring-opening side reactions.

This guide objectively compares the performance of halogen leaving groups within the 2,2-dimethylchroman-4-one system, providing mechanistic causality, quantitative data, and self-validating experimental protocols to ensure synthetic success.

Mechanistic Principles of Halogen Leaving Groups

The leaving group ability of a halogen is inversely proportional to its carbon-halogen (C–X) bond dissociation energy and directly proportional to the polarizability of the resulting halide anion. The universal kinetic trend for leaving group ability is I > Br > Cl ≫ F . However, in the 2,2-dimethylchroman-4-one system, the chemical environment dictates the reaction pathway:

  • The C3 Position (Aliphatic sp3 ): Halogens at the C3 position form α -halo ketones. The adjacent carbonyl group significantly accelerates bimolecular nucleophilic substitution ( SN​2 ) by lowering the transition state energy through π -orbital overlap. However, if a poor leaving group (like Chlorine) is used, the harsh basic conditions and elevated temperatures required for substitution often trigger unwanted base-catalyzed ring-opening of the pyranone ring[1].

  • The C6/C8 Positions (Aromatic sp2 ): Halogens on the fused benzene ring are inert to standard SN​2 displacement. Instead, they serve as electrophilic partners in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Here, the leaving group ability dictates the rate of the oxidative addition step in the catalytic cycle[2][3].

G Start Halogenated 2,2-Dimethylchroman-4-one C3 C3-Halogenated (Aliphatic sp3) Start->C3 Alpha to Carbonyl C6 C6/C8-Halogenated (Aromatic sp2) Start->C6 Aromatic Ring SN2 Nucleophilic Substitution (S_N2) C3->SN2 I > Br >> Cl Cross Pd-Catalyzed Cross-Coupling C6->Cross I ≈ Br >> Cl

Mechanistic divergence of halogenated chroman-4-ones based on substitution position.

Performance Comparison: Aliphatic vs. Aromatic Halogenation

Alpha-Halogenation at the C3 Position

When synthesizing complex spirocycles or α -azido ketones, the C3 position is the primary target for functionalization[4][5].

  • Chlorine: C-Cl bonds (~330 kJ/mol) are relatively strong. Attempting SN​2 displacement of a 3-chloro-chromanone requires prolonged heating. In the presence of nucleophilic bases, this leads to competitive cleavage of the C2-O ether bond, destroying the chromanone core.

  • Bromine (The "Goldilocks" Leaving Group): 3-Bromo-2,2-dimethylchroman-4-one provides the optimal balance. The C-Br bond (~270 kJ/mol) is weak enough to undergo rapid SN​2 displacement at sub-ambient to room temperatures, effectively outcompeting ring-opening side reactions[1].

  • Iodine: While highly reactive, 3-iodo derivatives are often photochemically unstable and prone to spontaneous elimination, making them difficult to store and handle at scale.

Aromatic Halogenation at the C6/C8 Positions

For drug discovery applications, appending aryl or heteroaryl groups to the chromanone core is essential for target binding[2][3].

  • Fluorine: Completely inert to standard Pd(0) oxidative addition. Used exclusively to block metabolic liabilities (e.g., CYP450 oxidation) rather than as a leaving group.

  • Chlorine: Requires highly specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) to force oxidative addition, increasing the cost and complexity of the reaction.

  • Bromine (The Industry Standard): 6-Bromo-2,2-dimethylchroman-4-one is the premier building block for cross-coupling. It undergoes facile oxidative addition with standard, inexpensive catalysts like Pd(PPh3​)4​ or Pd(dppf)Cl2​ , yielding complex architectures like RARα antagonists and BACE1 inhibitors[2][3].

Quantitative Data Summary
HalogenC-X Bond Dissociation Energy (kJ/mol)Relative SN​2 Rate (C3 Position)Cross-Coupling Reactivity (C6 Position)Primary Synthetic Utility
Fluorine (F) ~450NegligibleInertMetabolic stability, bioisostere
Chlorine (Cl) ~330Slow (Requires heat)Poor (Requires specialized ligands)Cost-effective bulk intermediate
Bromine (Br) ~270Fast (Mild conditions)Excellent (Industry Standard)Versatile leaving group for SN​2 & Pd-coupling
Iodine (I) ~240Very Fast (Prone to elimination)Excellent (Highly reactive)Rapid functionalization at low temperatures

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for critical steps to prevent common failure modes.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C6 Position)

Objective: Synthesize 6-aryl-2,2-dimethylchroman-4-one utilizing Bromine as the leaving group.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 6-bromo-2,2-dimethylchroman-4-one (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

    • Causality: A slight excess of boronic acid compensates for competitive protodeboronation. K2​CO3​ is required to activate the boronic acid into a reactive boronate complex for the transmetalation step.

  • Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane/Water (4:1 v/v). Degas the suspension by bubbling Argon through the mixture for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) , halting the catalytic cycle. Degassing is the most critical step for a successful coupling.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ (0.05 equiv) under a positive stream of Argon. Seal the flask and heat to 85°C for 12 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the UV-active 6-bromo starting material validates the completion of the oxidative addition and subsequent coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography.

Workflow Step1 1. Reagent Prep 6-Bromo-chromanone + Boronic Acid + Pd(PPh3)4 Step2 2. Degassing Argon purge to prevent Pd(0) oxidation Step1->Step2 Step3 3. Reaction Heat at 85-90°C in 1,4-Dioxane/H2O Step2->Step3 Step4 4. Workup EtOAc extraction & Brine wash Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol B: Nucleophilic Substitution at the C3 Position

Objective: Synthesize 3-azido-2,2-dimethylchroman-4-one via SN​2 displacement of Bromine.

  • Reaction Setup: Dissolve 3-bromo-2,2-dimethylchroman-4-one (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) at 0°C under Argon.

    • Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the nucleophile naked and highly reactive, which accelerates the SN​2 pathway.

  • Nucleophile Addition: Add Sodium Azide ( NaN3​ , 1.5 equiv) portion-wise.

    • Causality: The reaction is kept at 0°C to room temperature. Because Bromine is an excellent leaving group, heating is unnecessary. Avoiding heat prevents the base-catalyzed ring-opening of the chromanone core[1][4].

  • Agitation: Stir the mixture for 4 hours, allowing it to slowly warm to room temperature.

  • Quenching & Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous layer with Diethyl Ether ( Et2​O ) three times.

    • Causality: Et2​O is preferred over EtOAc here to easily wash away residual DMF during subsequent aqueous washes.

  • Purification: Wash the combined organic layers with cold water (5x) to remove all DMF traces, dry over MgSO4​ , and concentrate carefully (Caution: Azide compounds can be thermally sensitive).

References

  • Source: National Institutes of Health (NIH)
  • Spirocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibitors: From Hit to Lowering of Cerebrospinal Fluid (CSF)
  • Studies of chromenes. Part 11.
  • Source: American Chemical Society (ACS)
  • Organocatalytic resolution of racemic alpha azido ketones - Middle East Technical University Source: METU Open Access URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 8-Bromo-2,2-dimethylchroman-4-one

An authoritative guide for the safe handling, operational logistics, and disposal of 8-Bromo-2,2-dimethylchroman-4-one (CAS: 1342220-95-4). Designed for researchers, synthetic chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the safe handling, operational logistics, and disposal of 8-Bromo-2,2-dimethylchroman-4-one (CAS: 1342220-95-4). Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes mechanistic toxicology with field-proven laboratory safety protocols.

Hazard Profile & Mechanistic Toxicology

To implement effective safety protocols, one must first understand the chemical behavior and toxicological mechanisms of the target compound. 8-Bromo-2,2-dimethylchroman-4-one is a halogenated chromanone derivative. The presence of the bromine atom on the aromatic ring significantly increases the molecule's lipophilicity. This chemical property enhances its ability to penetrate the stratum corneum (the outermost layer of the skin), directly contributing to its acute dermal toxicity[1].

According to standardized safety classifications, this compound presents multiple acute hazards:

  • Acute Toxicity (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or inhaled[1].

  • Irritation (H315 & H319): Causes skin irritation and severe eye irritation[1]. The electrophilic nature of brominated ketones allows them to react with nucleophilic sites in biological tissues, leading to localized cellular damage and inflammation.

  • Specific Target Organ Toxicity (H336): May cause drowsiness, dizziness, or central nervous system depression upon single exposure[1].

Understanding these mechanisms dictates that all operational procedures must prioritize the prevention of aerosolization (dust formation) and absolute minimization of dermal contact.

Personal Protective Equipment (PPE) Matrix

The following PPE specifications are engineered to directly counteract the mechanistic hazards of 8-Bromo-2,2-dimethylchroman-4-one.

Protective GearSpecification / MaterialMechanistic Justification & Causality
Hand Protection Nitrile gloves (≥0.11 mm thickness); double-gloving recommended.Prevents transdermal absorption (H312). Nitrile provides superior chemical resistance to lipophilic, brominated organic compounds compared to standard latex.
Eye Protection ANSI Z87.1 compliant tight-fitting chemical safety goggles.Protects mucosal membranes from aerosolized crystalline dust, mitigating severe eye irritation (H319). Safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-resistant (FR) or 100% cotton laboratory coat with knit cuffs.Prevents particulate accumulation on personal clothing and minimizes electrostatic discharge, which can aerosolize powders.
Respiratory Protection N95 or P100 particulate respirator (required only if handling outside a fume hood).Filters fine particulates, preventing inhalation toxicity (H332) and specific target organ toxicity (H336)[1].

Operational Workflow & Safety Protocols

Every protocol must be a self-validating system to ensure absolute safety. Do not rely on assumptions; verify environmental and equipment controls before initiating chemical transfer.

Protocol 1: Standard Operating Procedure (SOP) for Weighing and Transfer
  • Environmental Verification: Check the chemical fume hood's certification and ensure the face velocity is between 80–120 feet per minute (fpm).

    • Self-Validation Step: Tape a small piece of tissue (e.g., a Kimwipe) to the bottom of the sash; it should pull gently and consistently inward.

  • PPE Donning & Integrity Check: Put on the required lab coat, safety goggles, and double nitrile gloves.

    • Self-Validation Step: Inflate the gloves manually by trapping air and rolling the cuff before donning to expose any microscopic punctures.

  • Static Mitigation: Use an anti-static ionizer gun on the weigh boat and stainless-steel spatula.

    • Causality: Brominated organic powders frequently hold static charges. Neutralizing the equipment prevents the powder from "jumping" or aerosolizing, ensuring accurate mass transfer and preventing environmental contamination.

  • Chemical Transfer: Open the reagent bottle only inside the certified fume hood. Transfer the required mass using the neutralized spatula.

  • Sealing and Decontamination: Seal the primary container tightly. Wipe down the exterior of the container and the analytical balance with a tissue dampened with 70% isopropanol or ethanol to dissolve and remove any microscopic lipophilic dust.

HandlingWorkflow Start Pre-Operational Risk Assessment PPE Don Appropriate PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Airflow (>100 fpm) PPE->Hood Weigh Weighing & Transfer (Closed System) Hood->Weigh Clean Decontaminate Workspace Weigh->Clean End Doff PPE & Wash Hands Clean->End

Operational workflow for the safe handling and transfer of 8-Bromo-2,2-dimethylchroman-4-one.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent exposure and cross-contamination.

Protocol 2: Chemical Spill Response and Decontamination
  • Immediate Isolation: Evacuate personnel from the immediate vicinity.

    • Causality: Prevents inadvertent tracking of the chemical via footwear and limits inhalation exposure to aerosolized dust (H332)[1].

  • Hazard Assessment & PPE Escalation: Assess the volume of the spill. For spills exceeding 50g outside of a fume hood, upgrade PPE to include a half-face respirator with P100 particulate cartridges.

  • Containment: Surround the solid spill with an inert absorbent material (e.g., vermiculite or dry sand) to prevent physical dispersion. Do not use water, as it may spread the hydrophobic compound and cause unnecessary contamination of surfaces.

  • Mechanical Collection: Use a non-sparking, anti-static scoop to carefully transfer the spilled material and the absorbent into a sealable, chemically compatible hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a surfactant-based cleaning solution (to break surface tension), followed by a wipe-down with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve residual lipophilic traces.

  • Waste Disposal: Label the container clearly with "Hazardous Waste: Contains 8-Bromo-2,2-dimethylchroman-4-one (Toxic/Irritant)" and transfer it to the facility's Environmental Health and Safety (EH&S) department for incineration.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate Large Spill Contain Contain Spill (Inert Absorbent) Assess->Contain Small Spill Evacuate->Contain Collect Collect Waste (Sealable Container) Contain->Collect Dispose EH&S Disposal Collect->Dispose

Step-by-step emergency response pathway for mitigating chemical spills.

References

  • Source: nextsds.

Sources

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